2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole
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Overview
Description
2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperidine ring
Preparation Methods
The synthesis of 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole typically involves the reaction of 4,4-difluoropiperidine with 4-ethyl-1,3-benzothiazole under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Scientific Research Applications
2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole can be compared with other similar compounds, such as:
2-(4,4-difluoropiperidin-1-yl)aniline: This compound shares the piperidine ring but differs in the aromatic system, leading to different chemical and biological properties.
2-(4,4-difluoropiperidin-1-yl)pyrimidine: This compound has a pyrimidine ring instead of a benzothiazole ring, resulting in different reactivity and applications.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B and have applications in cancer therapy.
Each of these compounds has unique properties and applications, highlighting the versatility and potential of this compound in scientific research and industry.
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2S/c1-2-10-4-3-5-11-12(10)17-13(19-11)18-8-6-14(15,16)7-9-18/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPGUJNWXNCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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